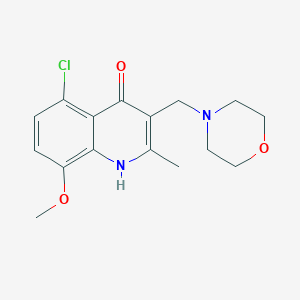
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Overview
Description
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C16H19ClN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxy-2-methylquinoline.
Chlorination: The 8-methoxy-2-methylquinoline is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Morpholine Substitution: The chlorinated intermediate is then reacted with morpholine in the presence of a base like potassium carbonate (K2CO3) to introduce the morpholin-4-ylmethyl group at the 3-position.
Oxidation: Finally, the compound is oxidized to form the quinolin-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinolin-4-one structure.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives with additional functional groups, while substitution reactions can introduce various substituents at the 5-position.
Scientific Research Applications
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-methylquinoline: A precursor in the synthesis of the compound.
5-chloro-8-methoxyquinoline: A related compound with similar structural features.
3-(morpholin-4-ylmethyl)quinoline: Another derivative with a morpholine group.
Uniqueness
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxy group, and morpholin-4-ylmethyl group in the quinoline scaffold makes it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-11(9-19-5-7-22-8-6-19)16(20)14-12(17)3-4-13(21-2)15(14)18-10/h3-4H,5-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCFGJHNUDOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)Cl)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4562421.png)
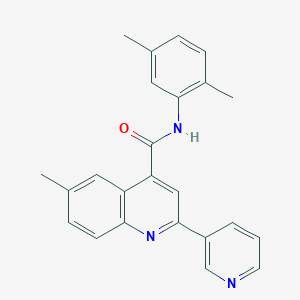
![2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B4562431.png)
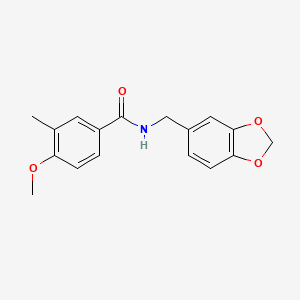
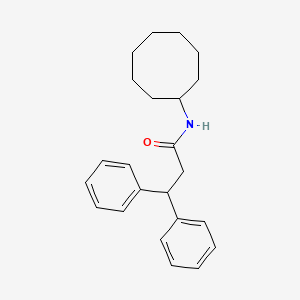
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4562463.png)
![N-mesityl-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4562475.png)
![4-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4562483.png)
![(4-Chloro-2,5-dimethoxyphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B4562494.png)
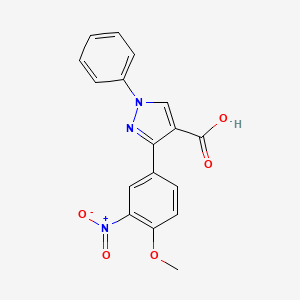
![3-{[(2-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4562509.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4562514.png)
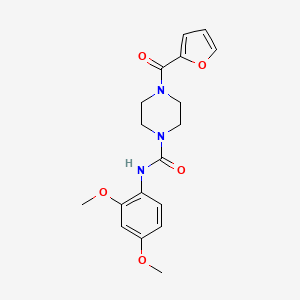
![N-[1-(4-ethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B4562522.png)
